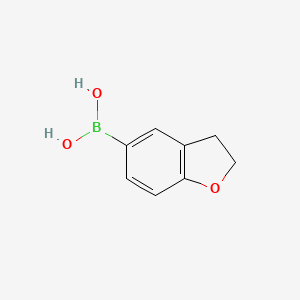

2,3-Dihydrobenzofuran-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLJHSFAMVHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945405 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227305-69-3 | |

| Record name | 2,3-Dihydrobenzofuran-5-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227305-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydrobenzofuran-5-boronic Acid: A Comprehensive Technical Guide

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structure, which combines a dihydrobenzofuran scaffold with a reactive boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. The benzofuran and dihydrobenzofuran cores are found in a multitude of biologically active natural products and approved pharmaceuticals.[1][2] This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols for its preparation and subsequent use in cross-coupling reactions.

The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The boronic acid functionality also allows for selective binding to diols, opening avenues for its use in bioconjugation and the design of targeted drug delivery systems.[3]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

Properties Summary

| Property | Value | Reference |

| IUPAC Name | (2,3-dihydro-1-benzofuran-5-yl)boronic acid | [4] |

| CAS Number | 227305-69-3 | [4][5] |

| Molecular Formula | C₈H₉BO₃ | [4][5] |

| Molecular Weight | 163.97 g/mol (or 164.0 g/mol ) | [4][5] |

| Appearance | White to off-white solid | Generic |

| Synonyms | 2,3-dihydrobenzofuran-5-ylboronic Acid | [4] |

Safety and Hazard Information

The compound presents moderate hazards and should be handled with appropriate personal protective equipment in a laboratory setting.

| Hazard Statement | Description | GHS Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

| Data sourced from ECHA classifications as reported by PubChem.[4] |

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound involves the borylation of a halogenated precursor, typically 5-bromo-2,3-dihydrobenzofuran. This transformation is achieved via a palladium-catalyzed reaction, commonly known as the Miyaura borylation.

Synthetic Pathway Overview

The general synthetic workflow involves the reaction of 5-bromo-2,3-dihydrobenzofuran with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This initially forms the pinacol ester derivative, which can then be hydrolyzed to yield the final boronic acid product.

References

- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and key applications of 2,3-Dihydrobenzofuran-5-boronic acid. This heterocyclic boronic acid is a valuable building block in organic synthesis and medicinal chemistry, recognized for its role in creating complex molecules for pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

This compound is a white to almost-white crystalline powder.[1] Its structural and chemical properties make it a versatile reagent, particularly in cross-coupling reactions. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₃ | [2][3][4] |

| Molecular Weight | 163.97 g/mol | [1][2] |

| Melting Point | 240 °C (lit.) | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 227305-69-3 | [1][2][3] |

| Purity (Assay by Titration) | 97 - 105% | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Experimental Protocols

The synthesis and characterization of boronic acids involve standard organic chemistry techniques. The following protocols are generalized from procedures for related benzofuran and boronic acid compounds.

1. Synthesis of Benzofuran Boronic Acid Intermediates

A common route to boronic acids involves the borylation of a suitable organic precursor. This protocol is adapted from a procedure for synthesizing a (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid intermediate.[7][8]

-

Step 1: Preparation of Solution: A solution of an appropriate benzofuran precursor (e.g., ethyl benzofuran-3-carboxylate, 1.0 equiv.) and trimethyl borate (2.2 equiv.) is prepared in a dry solvent such as tetrahydrofuran (THF).[7][8]

-

Step 2: Cooling: The mixture is cooled to -78 °C under a nitrogen atmosphere to control reactivity.[7]

-

Step 3: Addition of Base: A strong base, such as lithium diisopropylamide (LDA) (2.2 equiv.), is added dropwise to facilitate the borylation reaction.[7][8] The mixture is stirred at -78 °C.

-

Step 4: Quenching and Extraction: The reaction is quenched with a saturated ammonium chloride (NH₄Cl) solution. The product is then extracted with an organic solvent like ethyl acetate.[7]

-

Step 5: Acidification and Isolation: The aqueous layer is acidified with 1 M HCl, and the boronic acid product is extracted again with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the final product.[7]

2. Characterization by Titration (Assay)

The purity of boronic acids can be determined via potentiometric titration. This method helps to quantify the acidic nature of the boronic acid group.

-

Instrumentation: A Mettler-Toledo DL-53 autotitrator or a similar device is used.[5]

-

Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent system. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH).

-

Analysis: The pKa value can be calculated by fitting the resulting titration curve to a modified Henderson-Hasselbalch equation.[5] The equivalence point of the titration is used to determine the exact purity of the sample. The reported assay range for this compound is 97 - 105%.[1]

Applications and Reaction Workflows

This compound is a crucial intermediate in several advanced chemical applications, from drug development to materials science.[1]

1. Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[1] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals.[7] The workflow involves coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

2. Bioconjugation and Drug Design

The boronic acid functional group has a unique ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), which are common in biological molecules like sugars and glycoproteins.[1] This property is exploited in the development of sensors, diagnostics, and targeted drug delivery systems.[1]

Caption: Reversible covalent bonding of a boronic acid with a diol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3-Dihydro-1-benzofuran-5-ylboronic acid, 95%, May contain varying amounts of anhydride, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

stability and storage of 2,3-Dihydrobenzofuran-5-boronic acid

An In-depth Technical Guide on the Stability and Storage of 2,3-Dihydrobenzofuran-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis and medicinal chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the development of complex molecules, including pharmaceuticals, necessitates a thorough understanding of its stability profile to ensure reproducibility, maximize yield, and maintain purity.[1][2] This technical guide provides a comprehensive overview of the core stability considerations, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound. While specific quantitative stability data for this compound is limited in public literature, this guide consolidates general principles applicable to arylboronic acids, offering a robust framework for its handling and storage.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation.[3] Furthermore, its hygroscopic nature and tendency to form anhydrides are critical factors in its long-term stability.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,3-dihydrobenzofuran and boric acid.[4] This process is a significant degradation pathway for arylboronic acids and can be catalyzed by aqueous acidic or basic conditions.[4][5] Studies on similar compounds have shown that protodeboronation is often slowest around pH 5 and accelerates under more acidic or basic conditions.[5]

Oxidation

The boron center in boronic acids is electrophilic and susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,3-dihydrobenzofuran-5-ol) and boric acid.[6] This degradation can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents.[3][7] The rate of oxidation can be influenced by factors such as the presence of transition metals and exposure to air over extended periods.

Anhydride Formation

Boronic acids have a propensity to undergo dehydration to form anhydrides, most commonly cyclic trimers known as boroxines.[8] This is a reversible process that occurs upon removal of water. While anhydride formation may protect the boronic acid from other degradation pathways, the presence of moisture can hydrolyze the boroxine back to the monomeric boronic acid.[9]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The primary goal is to mitigate exposure to moisture, oxygen, heat, and light.

Summary of Storage Conditions

The following table summarizes the recommended conditions for the storage of this compound, based on general guidelines for boronic acids.

| Parameter | Recommended Condition | Rationale & Key Considerations | Supporting Evidence |

| Temperature | Refrigerated (2-8°C) | Minimizes the rate of thermal degradation and potential side reactions. | General recommendation for long-term storage of boronic acids.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen and minimizes exposure to moisture. | Storing under nitrogen is recommended to prevent oxidation.[3] |

| Moisture | Keep in a tightly closed, sealed container in a dry location. | Boronic acids are hygroscopic and susceptible to hydrolysis, which can lead to degradation.[10][11] Use of a desiccant is advisable in humid environments.[10] | |

| Light | Protect from direct light. | While not the primary cause of degradation, prolonged light exposure can potentially catalyze oxidative processes. | General good laboratory practice for chemical storage.[10] |

| pH (in solution) | Maintain near-neutral pH. | Both acidic and basic conditions can catalyze protodeboronation.[3][4] | Boronic acids are generally most stable at a neutral pH.[3] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Strong oxidizing agents can directly degrade the boronic acid moiety. Strong acids can catalyze protodeboronation. | Incompatible materials include strong oxidizing agents.[3][12] |

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the key degradation factors and a typical experimental workflow for assessing the stability of this compound.

Caption: Key factors leading to the degradation of this compound.

Caption: A typical experimental workflow for conducting a stability study.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[3]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time under various stress conditions.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other pH modifier (optional, use with caution)

-

This compound reference standard

Methodology:

-

Mobile Phase Preparation: A common starting point is a gradient elution using a mixture of water and acetonitrile. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis of boronic acids.[3][13]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile). The choice of diluent is critical, as aqueous or protic diluents can promote degradation.[14]

-

For the stability study, subject aliquots of the stock solution to various stress conditions (e.g., thermal stress at 60°C, acidic stress with 0.1 M HCl, basic stress with 0.1 M NaOH, oxidative stress with 3% H₂O₂).

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.[3]

-

Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) sample.

-

¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively observe the degradation of this compound in solution and identify the structure of degradation products.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃).

-

This compound.

Methodology:

-

Dissolve a known amount of the compound in a suitable deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

-

Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, acid, or base; or heat the sample).

-

Acquire subsequent spectra at various time intervals.

-

Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to degradation products (e.g., the formation of 2,3-dihydrobenzofuran via protodeboronation).[3]

Conclusion

While this compound is a valuable synthetic intermediate, its inherent chemical properties necessitate careful handling and storage to prevent degradation. The principal pathways of instability—protodeboronation and oxidation—are significantly mitigated by storing the compound under refrigerated, dry, and inert conditions. For researchers in drug development and organic synthesis, implementing these storage protocols and utilizing robust analytical methods like the stability-indicating HPLC assay described herein are crucial steps to ensure the material's quality, leading to more reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. laballey.com [laballey.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-5-boronic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural framework, combining a dihydrobenzofuran moiety with a reactive boronic acid group, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular characteristics, key applications, and the experimental protocols associated with its use.

Molecular Structure and Properties

This compound is characterized by a fused ring system where a dihydrofuran ring is annulated to a benzene ring, with a boronic acid group (-B(OH)₂) substituted at the 5-position of the benzofuran core.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₉BO₃ | [1][2][3][4][5] |

| Molecular Weight | 163.97 g/mol | [1][2][4][5] |

| CAS Number | 227305-69-3 | [2][3] |

| Appearance | White to almost white crystalline powder | [6] |

| Melting Point | 240 °C (literature value) | [6] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry, dark place | [6][7] |

Core Applications in Research and Development

The utility of this compound is primarily centered on its application as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction makes it an essential intermediate for the synthesis of a wide array of more complex molecules.[3]

Key application areas include:

-

Drug Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and this boronic acid derivative allows for the facile introduction of this motif.[3][6] Research has particularly noted its use in developing treatments for neurological disorders.[3]

-

Organic Synthesis : Beyond pharmaceuticals, it is employed in the creation of diverse organic molecules, including those for agrochemicals and fine chemicals.[3]

-

Bioconjugation : The boronic acid functional group can form reversible covalent bonds with diols, a property that is exploited in the development of sensors and targeted drug delivery systems.[3]

While this compound itself is not directly implicated as a signaling pathway modulator, derivatives of the benzofuran and 2,3-dihydrobenzofuran core have been investigated for their potential to inhibit key cellular signaling pathways, such as NF-κB and mTOR, which are often dysregulated in cancer and inflammatory diseases.[8][9][10]

Experimental Protocols

Due to its primary role as a building block, detailed experimental protocols often describe its use in subsequent reactions rather than its own synthesis, as it is readily commercially available. Below is a representative protocol for its application in a Suzuki-Miyaura cross-coupling reaction and a general method for the purification of boronic acids.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, the palladium catalyst, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Purification Protocol: Acid/Base Extraction

Boronic acids can often be purified by taking advantage of their acidic nature.

Procedure:

-

Dissolve the crude boronic acid product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form the boronate salt, which is soluble in the aqueous layer. Impurities that are not acidic will remain in the organic layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer by slow addition of an acid (e.g., 1M HCl) until the boronic acid precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the purified boronic acid.[11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow: From Building Block to Biological Target

This diagram illustrates the logical progression from using this compound as a starting material to synthesizing derivatives that may interact with biological signaling pathways.

References

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Spectroscopic and Analytical Profile of 2,3-Dihydrobenzofuran-5-boronic acid: A Technical Overview

Introduction

2,3-Dihydrobenzofuran-5-boronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and analytical characteristics.[1] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical profile.

While specific, experimentally-derived spectra for this compound are not widely available in the public domain, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups: a 2,3-dihydrobenzofuran scaffold and a boronic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar aromatic and heterocyclic systems.

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm relative to a TMS standard.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.8 - 7.6 | d | ~8.0 |

| H-6 | ~7.7 - 7.5 | s | - |

| H-7 | ~6.8 - 6.6 | d | ~8.0 |

| H-2 | ~4.6 - 4.4 | t | ~8.5 |

| H-3 | ~3.3 - 3.1 | t | ~8.5 |

| B(OH)₂ | ~8.2 - 8.0 | s (broad) | - |

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm relative to a TMS standard.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-5 | ~135 - 130 (broad due to Boron) |

| C-7a | ~160 - 158 |

| C-3a | ~129 - 127 |

| C-4 | ~136 - 134 |

| C-6 | ~130 - 128 |

| C-7 | ~110 - 108 |

| C-2 | ~72 - 70 |

| C-3 | ~30 - 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below outlines the expected characteristic IR absorption bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (boronic acid, H-bonded) | 3400 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, -CH₂-) | 2960 - 2850 | Medium |

| C=C stretch (aromatic) | 1610 - 1580 | Medium |

| B-O stretch (asymmetric) | 1380 - 1330 | Strong |

| C-O stretch (ether) | 1250 - 1200 | Strong |

| B-OH bend | 1150 - 1100 | Medium |

| O-B-O deformation | 700 - 650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉BO₃), the expected molecular weight is approximately 164.06 g/mol .[2][3]

Expected Mass Spectrometric Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 165.07 | Protonated molecule, expected in positive ion mode ESI-MS. |

| [M-H]⁻ | 163.05 | Deprotonated molecule, expected in negative ion mode ESI-MS.[4] |

| [M-H₂O]⁺ | 147.06 | Loss of a water molecule from the boronic acid moiety. |

| [M-B(OH)₂]⁺ | 119.05 | Cleavage of the C-B bond. |

Note: Boronic acids can form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum, typically at higher m/z values.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[5][6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.[8]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. raineslab.com [raineslab.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Versatility of 2,3-Dihydrobenzofuran-5-boronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] At the heart of derivatizing this valuable core is 2,3-Dihydrobenzofuran-5-boronic acid, a versatile building block that has garnered considerable attention in medicinal chemistry and organic synthesis. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as a key coupling partner in Suzuki-Miyaura reactions, allowing for the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides. This reaction is a cornerstone in the synthesis of diverse libraries of compounds for drug discovery and materials science.[1][2]

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific, cited experimental protocol for the direct synthesis of this compound is not prominently available in the reviewed literature, a plausible and widely practiced synthetic route involves the borylation of 5-bromo-2,3-dihydrobenzofuran. A general procedure is outlined below, based on established methodologies for the conversion of aryl halides to boronic acids.

Plausible Synthesis of this compound from 5-Bromo-2,3-dihydrobenzofuran:

To a solution of 5-bromo-2,3-dihydrobenzofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to allow for lithium-halogen exchange. Subsequently, triisopropyl borate is added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of aqueous hydrochloric acid and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.

The true utility of this compound is demonstrated in its subsequent coupling reactions. A general protocol for the Suzuki-Miyaura coupling of this boronic acid with an aryl halide is as follows:

In a reaction vessel, this compound, the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). The mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[5]

Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling reaction using this compound or its derivatives is highly dependent on the reaction conditions and the coupling partners. The following table summarizes representative yields from the literature for the coupling of various aryl halides with benzofuran boronic acid derivatives.

| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoanisole | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 70 | [1] |

| 4-Iodopyridine | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 50 | [1] |

| 1-Naphthylboronic acid | [Pd(OAc)₂] | K₂CO₃ | DMF | Not Specified | Not Specified | [6] |

| 2-Naphthylboronic acid | [Pd(OAc)₂] | K₂CO₃ | DMF | Not Specified | Not Specified | [6] |

| 4-Chlorophenylboronic acid | [Pd(OAc)₂] | K₂CO₃ | DMF | Not Specified | Not Specified | [6] |

| 4-Methoxyphenylboronic acid | [Pd(OAc)₂] | K₂CO₃ | DMF | Not Specified | Not Specified | [6] |

| 4-Pyridylboronic acid | [Pd(OAc)₂] | K₂CO₃ | DMF | Not Specified | Not Specified | [6] |

| 3-Chloroindazole | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [3] |

| 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 100 | 92 | [4] |

Applications in Drug Discovery

Derivatives of 2,3-dihydrobenzofuran have shown a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. These activities include anticancer, kinase inhibition, and cannabinoid receptor modulation.[6][7][8][9]

Anticancer and Kinase Inhibitory Activity

A number of studies have reported the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives as potent anticancer agents and kinase inhibitors. The following tables summarize some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | LNCaP (Prostate Cancer) | >50 | [7] |

| 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | LNCaP (Prostate Cancer) | >50 | [7] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | 2.20 - 5.86 (GI₅₀) | [9] |

| Compound with N-phenethyl carboxamide and morpholinyl substitution | Not specified | 1.136 | [8] |

| Brominated methyl derivative at position 3 | K562 (Leukemia) | 5 | [8] |

| Brominated methyl derivative at position 3 | HL60 (Leukemia) | 0.1 | [8] |

Table 2: Kinase Inhibitory Activity of Dihydrodibenzofuran Derivatives

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Casein Kinase 2 (CK2) | 5.8 | [7] |

| 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Casein Kinase 2 (CK2) | 5.8 | [7] |

| Dibenzofuran derivative 44 | Pim-1/2 Kinase | Not specified (nanomolar) | [10] |

| Dibenzofuran derivative 44 | CLK1 Kinase | Not specified (nanomolar) | [10] |

Cannabinoid Receptor Modulation

Derivatives of 2,3-dihydrobenzofuran have also been investigated as selective cannabinoid receptor 2 (CB₂) agonists, which have potential applications in the treatment of neuropathic pain.[6]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological effects of 2,3-dihydrobenzofuran derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols and analyses of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

2,3-Dihydrobenzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various 2,3-dihydrobenzofuran derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ailanthoidol | HepG2 (Hepatoblastoma) | ~100 (48h) | [1] |

| Fluorinated Dihydrobenzofuran | HCT116 (Colorectal) | - | [2] |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [3] |

| HeLa (Cervical) | 0.73 | [3] | |

| HepG2 (Liver) | 5.74 | [3] | |

| A549 (Lung) | 0.57 | [3] | |

| Naturally isolated derivative 55a | NCI-H460 (Lung) | 53.24 | [4] |

| CAL-27 (Oral) | 48.52 | [4] | |

| Halogenated Derivative 1 | K562 (Leukemia) | 5 | [5] |

| HL60 (Leukemia) | 0.1 | [5] | |

| N-phenethyl carboxamide derivative 3 | - | Similar to Doxorubicin (1.136 µM) | [5] |

| 4-fluorobenzofuran derivative 5 | - | 0.43 | [5] |

Antimicrobial Activity

Several 2,3-dihydrobenzofuran derivatives have been shown to possess significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [6] |

| Escherichia coli | 25 | [6] | |

| Staphylococcus aureus | 12.5 | [6] | |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [6] |

| Benzofuran derivative 6 | Antifungal activity noted | - | [6] |

| Pyrrolidine-2,5-dione derivative 8 | Bacteria | 16-64 | [7] |

| Yeasts | 64-256 | [7] | |

| 3-Benzofurancarboxylic acid derivative III | Gram-positive bacteria | 50-200 | [8] |

| Candida spp. | Antifungal activity noted | [8] | |

| 3-Benzofurancarboxylic acid derivative VI | Gram-positive bacteria | 50-200 | [8] |

| Candida spp. | Antifungal activity noted | [8] | |

| Conjugated benzofuran-triazine derivative 8e | Bacillus subtilis | 32-125 | [9] |

| Staphylococcus aureus | 32-125 | [9] | |

| Salmonella entritidis | 32-125 | [9] | |

| Escherichia coli | 32-125 | [9] |

Antioxidant Activity

The antioxidant properties of 2,3-dihydrobenzofuran derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. These properties are crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Neuroprotective Effects

Emerging evidence suggests that 2,3-dihydrobenzofuran derivatives may offer therapeutic benefits for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate specific signaling pathways in the central nervous system. For instance, certain derivatives have shown the potential to protect neuronal cells from excitotoxicity.

Modulation of Signaling Pathways

The biological activities of 2,3-dihydrobenzofuran derivatives are often mediated through their interaction with key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[10] Some 2,3-dihydrobenzofuran derivatives have been found to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[11][12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a multi-tiered kinase cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] Key components of this pathway include ERK, JNK, and p38 MAPKs.[13] The activation of these kinases is often assessed by their phosphorylation status.[10] Certain benzofuran derivatives have been shown to suppress the phosphorylation of MAPKs like ERK and p38, suggesting a mechanism for their anti-inflammatory and anticancer effects.[14][15]

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran Derivatives

A variety of synthetic strategies have been developed for the construction of the 2,3-dihydrobenzofuran skeleton. Common approaches include:

-

Transition Metal-Catalyzed Cyclization: Palladium-, rhodium-, and copper-catalyzed reactions are frequently employed for the intramolecular cyclization of appropriate precursors.[16]

-

Acid-Catalyzed Cyclization: Brønsted and Lewis acids can promote the cyclization of intermediates like chalcones to yield 2,3-dihydrobenzofurans.[17]

-

Photocatalytic Methods: Visible-light-mediated reactions offer a green and efficient alternative for the synthesis of these compounds.[17]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.[10]

Protocol:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.[13]

-

Protein Quantification: Determine the protein concentration of each lysate.[13]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Antioxidant (DPPH and ABTS) Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.

DPPH Assay Protocol:

-

Prepare a stock solution of the 2,3-dihydrobenzofuran derivative.

-

Mix the sample solution with a DPPH radical solution.

-

Incubate the mixture in the dark for a specific period.

-

Measure the decrease in absorbance at a specific wavelength (around 517 nm).

-

Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).[20]

-

Mix the sample solution with the ABTS•+ solution.[20]

-

Incubate the mixture for a defined time.

-

Measure the reduction in absorbance at a specific wavelength (around 734 nm).[20]

-

Calculate the percentage of radical scavenging activity.[21]

Conclusion

2,3-Dihydrobenzofuran derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antioxidant, and neuroprotective effects, coupled with their ability to modulate key signaling pathways, make them highly attractive scaffolds for the design and development of novel therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising molecules.

References

- 1. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Benzofuran Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran boronic acids are a class of organoboron compounds that have emerged as indispensable tools in modern organic and medicinal chemistry. Their unique structure, combining the privileged benzofuran scaffold with the versatile boronic acid functional group, makes them highly valuable building blocks for the synthesis of complex organic molecules. The benzofuran moiety is a core component of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[1][2] The boronic acid group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, provides an efficient means to form carbon-carbon bonds, enabling the construction of diverse molecular architectures.[3][4] This technical guide delves into the discovery, historical development of synthetic methodologies, and the pivotal role of benzofuran boronic acids in drug discovery and development.

Historical Perspective and Discovery

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the benzofuran ring.[5][6] However, the specific discovery and synthesis of benzofuran boronic acids are more recent, intricately linked with the broader development of organoboron chemistry and palladium-catalyzed cross-coupling reactions. The initial methods for synthesizing arylboronic acids often involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents, with borate esters at low temperatures, which frequently resulted in low yields.[4] The advent of more efficient and functional-group-tolerant methods has been crucial for the widespread availability and application of benzofuran boronic acids.

Evolution of Synthetic Methodologies

The synthesis of benzofuran boronic acids has evolved significantly, with modern methods offering high yields, scalability, and broad functional group tolerance. Palladium-catalyzed reactions have become a cornerstone in their synthesis.[5][7]

Key Synthetic Approaches:

-

Palladium-Catalyzed Borylation: This is one of the most common and efficient methods for the synthesis of aryl and heteroaryl boronic acids, including benzofuran derivatives. It typically involves the reaction of a halo-benzofuran (e.g., 2-bromobenzofuran) with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a ligand. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

-

Lithiation-Borylation: This classic method involves the deprotonation of a benzofuran derivative at a specific position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with a trialkyl borate (e.g., trimethyl borate). Subsequent acidic workup yields the benzofuran boronic acid. While effective, this method's applicability can be limited by the compatibility of other functional groups with the strong base.

-

Direct C-H Borylation: More recently, methods for the direct C-H borylation of heterocycles have been developed, offering a more atom-economical approach. These reactions, often catalyzed by iridium or rhodium complexes, allow for the direct conversion of a C-H bond on the benzofuran ring to a C-B bond, bypassing the need for a pre-functionalized starting material.

A summary of representative synthetic methods is presented in the table below.

| Method | Starting Material | Reagents | Catalyst/Conditions | Product | Typical Yield | Reference |

| Palladium-Catalyzed Borylation | 2-Bromobenzofuran | Bis(pinacolato)diboron, KOAc | PdCl₂(dppf), Dioxane, 80 °C | Benzofuran-2-boronic acid pinacol ester | Good to Excellent | [8][9] |

| Lithiation-Borylation | Benzofuran | n-BuLi, Trimethyl borate | THF, -78 °C to rt, then H₃O⁺ | Benzofuran-2-boronic acid | Moderate | [4] |

| Direct C-H Borylation | Benzofuran | Bis(pinacolato)diboron | [Ir(cod)OMe]₂, dtbpy | Benzofuran-2-boronic acid pinacol ester | High | N/A |

Experimental Protocols

General Procedure for Palladium-Catalyzed Borylation of 2-Bromobenzofuran

Materials:

-

2-Bromobenzofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude benzofuran-2-boronic acid pinacol ester.

-

The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

Role in Drug Discovery and Development

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[3] Benzofuran boronic acids serve as key intermediates for the synthesis of these complex molecules, allowing for the facile introduction of the benzofuran moiety.

Case Study: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

A significant application of benzofuran boronic acids is in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a crucial enzyme for viral replication.[10][11] Several potent non-nucleoside inhibitors feature a benzofuran core.[10][12] The synthesis of these inhibitors often relies on Suzuki-Miyaura cross-coupling reactions where a benzofuran boronic acid derivative is coupled with another aryl or heteroaryl halide.

For instance, the development of potent HCV NS5B inhibitors has involved the synthesis of complex benzofuran derivatives.[10] The general synthetic strategy often involves the coupling of a functionalized benzofuran boronic acid with a suitable coupling partner.

| Compound Class | Target | Key Synthetic Step | Biological Activity (Example) | Reference |

| Dipeptidyl boronic acids | HCV NS3 Protease | Amide coupling with a boronic acid-containing amino acid derivative | IC₅₀ = 6.74 nM | [4] |

| Benzofuran derivatives | HCV NS5B Polymerase | Suzuki-Miyaura coupling of a benzofuran boronic acid | EC₅₀ < 5 nM against multiple genotypes | [10] |

Visualization of Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of a 2-arylbenzofuran, a common structural motif in drug candidates, starting from benzofuran.

Caption: Synthetic workflow for 2-arylbenzofurans.

Conclusion

Benzofuran boronic acids represent a cornerstone in modern synthetic and medicinal chemistry. Their discovery and the continuous development of efficient synthetic methodologies have significantly broadened the accessibility and diversity of benzofuran-containing compounds. Their application in drug discovery, particularly in the development of antiviral agents, highlights their importance. As research continues, the development of even more efficient and sustainable methods for their synthesis, such as direct C-H borylation, will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling | CoLab [colab.ws]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Dihydrobenzofuran-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of 5-aryl-2,3-dihydrobenzofurans, which are key intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2,3-dihydrobenzofuran-5-boronic acid with various aryl and heteroaryl halides.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

General Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

Caption: General Suzuki-Miyaura Coupling Reaction.

Data Presentation: Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected trends based on literature for structurally similar compounds, such as benzofuran boronic acids and other arylboronic acids.

Table 1: Comparison of Palladium Catalysts and Ligands

The choice of the palladium source and the associated ligand is critical for achieving high catalytic activity and stability.

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2 - 5 | Readily available, well-established for a variety of couplings. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1 - 3 | High activity, broad substrate scope, effective for challenging couplings. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 2 - 4 | Good for a range of substrates, relatively air-stable. |

Table 2: Comparison of Bases and Solvents

The base plays a crucial role in the transmetalation step of the catalytic cycle, and the solvent system influences the solubility of reactants and the reaction rate.

| Base | Solvent System | Advantages & Considerations |

| K₃PO₄ | 1,4-Dioxane / H₂O | Effective for many Suzuki couplings, promoting high reaction rates. A biphasic system can be advantageous for product extraction. |

| K₂CO₃ | 1,4-Dioxane / H₂O or Toluene / H₂O | A common and cost-effective base of moderate strength. |

| Cs₂CO₃ | 1,4-Dioxane / H₂O or THF / H₂O | A stronger base, often used for less reactive aryl chlorides. |

| Na₂CO₃ | Ethanol / H₂O | A milder base, suitable for substrates with base-sensitive functional groups. |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with various aryl bromides or iodides.

Materials & Equipment:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

-

To a Schlenk flask under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol), this compound (0.55 - 0.75 mmol), and the base (1.0 - 1.5 mmol).

-

Add the Pd(PPh₃)₄ catalyst (0.015 - 0.025 mmol) to the flask.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydrobenzofuran.

Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings

This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.

Materials & Equipment:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Buchwald ligand (e.g., XPhos, 4 mol% if using Pd(OAc)₂)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents), flame-dried

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

-

To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and the base (1.0 - 1.5 mmol).

-

If using a precatalyst, add it directly to the flask. If generating the catalyst in situ, in a separate vial, quickly weigh and add the Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.02 mmol), and add this solid mixture to the Schlenk flask.

-

Seal the flask with a septum and add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.

-

Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing the Suzuki-Miyaura coupling of this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Potential Signaling Pathway Involvement

Derivatives of 2,3-dihydrobenzofuran are known to interact with various biological targets. The synthesized 5-aryl-2,3-dihydrobenzofurans could potentially act as inhibitors or modulators in signaling pathways relevant to diseases such as cancer or inflammation. For instance, they could be investigated as kinase inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Dihydrobenzofuran-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. One key building block for the synthesis of novel compounds with potential biological activity is 2,3-dihydrobenzofuran-5-boronic acid. The 2,3-dihydrobenzofuran scaffold is a privileged motif found in a variety of natural products and pharmacologically active molecules. Its incorporation into larger structures via cross-coupling reactions offers a powerful tool for drug discovery and development.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The information presented is intended to guide researchers in setting up, running, and optimizing these reactions for the synthesis of 5-aryl-2,3-dihydrobenzofuran derivatives.

Materials and Reagents

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 227305-69-3 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >240 °C |

General Reagents and Equipment:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos), or a pre-formed palladium catalyst.

-